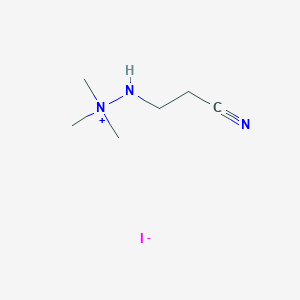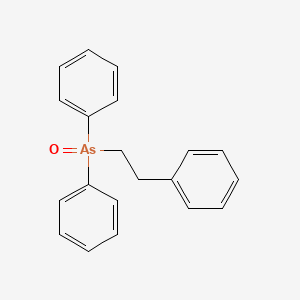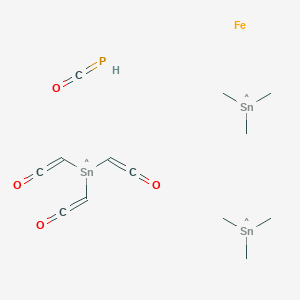
1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N'-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- typically involves the substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction conditions often include:
Temperature: The reaction is usually carried out at controlled temperatures, often between 0°C to 5°C, to ensure the selective substitution of chlorine atoms.
Solvents: Common solvents used include dioxane and water, which help in maintaining the reaction medium.
Reagents: The nucleophiles used for substitution can include various amines and alcohols, depending on the desired substituents on the triazine ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy or dipropyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can also participate in condensation reactions to form larger, more complex molecules
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and agrochemicals
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Similar in structure but with ethyl groups instead of propyl groups.
6-Methoxy-1,3,5-triazine-2,4-diamine: Lacks the dipropyl groups, making it less hydrophobic.
Propazine: Contains chloro and isopropyl groups, used as a herbicide
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-methoxy-N,N’-dipropyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy and dipropyl groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
58457-97-9 |
|---|---|
Molekularformel |
C10H19N5O |
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
6-methoxy-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-4-6-11-8-13-9(12-7-5-2)15-10(14-8)16-3/h4-7H2,1-3H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
LSYZOYQTEFTLFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC(=NC(=N1)OC)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)
![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)




